Spiroxatrine

Vue d'ensemble

Description

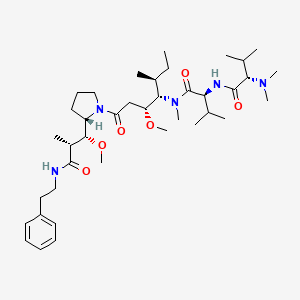

Spiroxatrine est un composé chimique connu pour son rôle d'antagoniste sélectif à la fois du récepteur 5-HT1A et du récepteur α2C adrénergique . C'est un analogue de la spiperone et il présente également certains effets antagonistes de la dopamine . Le composé a été largement étudié pour ses propriétés pharmacologiques et ses applications thérapeutiques potentielles.

Applications De Recherche Scientifique

Spiroxatrine has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Spiroxatrine is a drug that acts as a selective antagonist at both the 5-HT1A receptor and the α2C adrenergic receptor . The 5-HT1A receptor is a subtype of the serotonin receptor, which plays a role in various functions such as mood, anxiety, and cognition. The α2C adrenergic receptor is a subtype of the adrenergic receptor involved in regulating neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .

Mode of Action

As an antagonist, this compound binds to the 5-HT1A and α2C adrenergic receptors, blocking the action of the natural ligands, serotonin and norepinephrine respectively. This blockage inhibits the normal response elicited by these neurotransmitters, altering the signal transduction pathways associated with these receptors .

Biochemical Pathways

These pathways play crucial roles in various physiological processes, including mood regulation, cognition, and cardiovascular function .

Analyse Biochimique

Biochemical Properties

Spiroxatrine interacts with several enzymes, proteins, and other biomolecules. It is known to act as a selective antagonist at both the 5-HT 1A receptor and the α 2C adrenergic receptor . This means that this compound binds to these receptors and blocks their activity, which can influence various biochemical reactions within the body .

Cellular Effects

This compound has several effects on various types of cells and cellular processes. As an antagonist of the 5-HT 1A receptor and the α 2C adrenergic receptor, this compound can influence cell function, including impacts on cell signaling pathways and gene expression .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with the 5-HT 1A receptor and the α 2C adrenergic receptor . By binding to these receptors, this compound can inhibit their activity, leading to changes in cell signaling and gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways due to its interactions with the 5-HT 1A receptor and the α 2C adrenergic receptor . These interactions can influence the metabolic flux and levels of various metabolites within the body .

Méthodes De Préparation

Spiroxatrine peut être synthétisée par différentes voies de synthèse. Une méthode courante implique la réaction de la 1-phényl-1,3,8-triazaspiro[4.5]décan-4-one avec le chlorure de 2,3-dihydro-1,4-benzodioxin-2-ylméthyle dans des conditions de réaction spécifiques . La réaction nécessite généralement une base telle que l'hydrure de sodium et un solvant aprotique tel que le diméthylformamide. Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais optimisées pour une production à grande échelle.

Analyse Des Réactions Chimiques

Spiroxatrine subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydée à l'aide d'oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Le composé peut être réduit à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Substitution : this compound peut subir des réactions de substitution nucléophile, en particulier au niveau de la portion benzodioxane.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des solvants organiques tels que le dichlorométhane et des températures de réaction allant de la température ambiante à des conditions de reflux. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé de référence dans le développement de ligands sélectifs pour divers récepteurs.

Mécanisme d'action

This compound exerce ses effets en antagonisant sélectivement le récepteur 5-HT1A et le récepteur α2C adrénergique . Cette action antagoniste inhibe les voies de signalisation normales médiées par ces récepteurs, conduisant à divers effets pharmacologiques. Le composé présente également certains effets antagonistes de la dopamine, qui contribuent à son mécanisme d'action global .

Comparaison Avec Des Composés Similaires

Spiroxatrine est similaire à d'autres composés tels que la spiperone et la buspirone, qui ciblent également les récepteurs de la sérotonine et de l'adrénaline . this compound est unique dans sa sélectivité pour le récepteur 5-HT1A et le récepteur α2C adrénergique . D'autres composés similaires comprennent :

Spiperone : Un antipsychotique qui possède des propriétés antagonistes de la dopamine.

Buspirone : Un anxiolytique qui agit comme un agoniste partiel du récepteur 5-HT1A.

La sélectivité et le profil pharmacologique uniques de this compound en font un composé précieux pour la recherche et les applications thérapeutiques potentielles.

Propriétés

IUPAC Name |

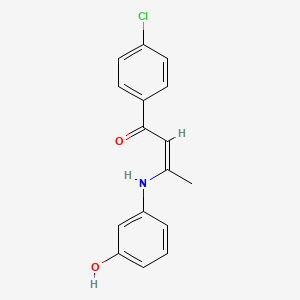

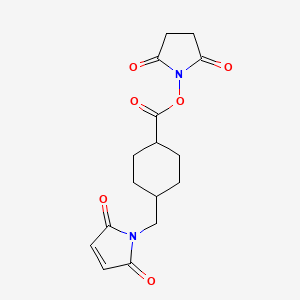

8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3/c26-21-22(25(16-23-21)17-6-2-1-3-7-17)10-12-24(13-11-22)14-18-15-27-19-8-4-5-9-20(19)28-18/h1-9,18H,10-16H2,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGBTTIJPBFLTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CC4COC5=CC=CC=C5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045198 | |

| Record name | Spiroxatrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1054-88-2 | |

| Record name | Spiroxatrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1054-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiroxatrine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001054882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiroxatrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPIROXATRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR0QR50ALL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Spiroxatrine's interaction with 5-HT1A receptors differ from other 5-HT1A ligands?

A: While initially characterized as a 5-HT1A receptor antagonist, this compound demonstrates "agonist-like" binding properties at these receptors. [] Like the agonist [3H]8-Hydroxydipropylaminotetralin ([3H]8‐OH‐DPAT), this compound exhibits high affinity for 5-HT1A receptors and its binding is sensitive to guanyl nucleotides. [] This agonist-like behavior is further supported by its ability to inhibit forskolin-stimulated adenylate cyclase activity in calf hippocampus, a model for 5-HT1A receptor function. []

Q2: What downstream effects are associated with this compound's interaction with 5-HT1A receptors?

A2: In various experimental models, this compound's activation of 5-HT1A receptors has been linked to several downstream effects, including:

- Hypotension: this compound, like other centrally acting hypotensive agents with high affinity for 5‐HT1A binding sites, inhibits forskolin-stimulated adenylate cyclase activity in calf hippocampus, suggesting the involvement of 5-HT1A receptors in blood pressure control. [] It lowers blood pressure in spontaneously hypertensive rats (SHR) through systemic vasodilation, originating from a central 5-HT1A receptor mechanism. []

- Bradycardia: this compound can induce bradycardia, likely through the activation of 5-HT1A receptors in brain regions like the nucleus of the solitary tract (NTS). [] This effect is often abolished by vagotomy, suggesting involvement of the vagus nerve. []

- Modulation of neurotransmitter release: Research in rats suggests this compound can modulate the release of neurotransmitters, including noradrenaline and serotonin, through its interaction with 5-HT1A receptors in specific brain regions. [, ]

Q3: Does this compound interact with receptors other than 5-HT1A receptors?

A: Yes, this compound exhibits affinity for other receptor subtypes, including α2-adrenoceptors. [, , , ] Its affinity for these subtypes varies depending on the species, tissue, and experimental conditions. [, , , ]

Q4: What are the implications of this compound's interaction with multiple receptor subtypes?

A: this compound's ability to bind to multiple receptor subtypes contributes to its complex pharmacological profile. [, , , ] This interaction can lead to a combination of desired and potentially undesired effects, depending on the therapeutic context. [, , , ]

Q5: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C22H25FN2O3, and its molecular weight is 384.44 g/mol. []

Q6: Is there any spectroscopic data available for this compound?

A: While the provided research articles do not include detailed spectroscopic data, the synthesis and characterization of this compound and its derivatives often involve techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. [, ] These techniques help confirm the compound's structure and purity.

Q7: How do structural modifications of this compound affect its activity?

A: Studies investigating this compound derivatives as potential ligands for the nociceptin/orphanin FQ peptide (NOP) receptor reveal key structure-activity relationships: * The presence of a hydroxyl group, acting as a hydrogen bond donor, is favorable for NOP receptor activity when positioned alpha to the methylene group linked to the 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one moiety. []* Cis diastereomers of hydroxyl derivatives generally exhibit greater stereoselectivity for the NOP receptor compared to trans isomers. []

Q8: What evidence supports the in vivo efficacy of this compound?

A8: this compound demonstrates efficacy in several animal models, particularly in the context of cardiovascular regulation:

- Spontaneously Hypertensive Rats (SHR): this compound effectively lowers blood pressure in SHR, suggesting potential as a centrally acting antihypertensive agent. []

- Porsolt Test: In mice, this compound exhibits antidepressant-like effects in the Porsolt test, a behavioral assay commonly used to screen for antidepressant activity. []

Q9: Are there any known instances of resistance or cross-resistance to this compound?

A: While the provided research doesn't extensively cover this compound resistance, the development of tolerance or cross-tolerance to drugs with similar mechanisms of action, such as other 5-HT1A receptor agonists, is a possibility. [] Further research is needed to fully understand the potential for resistance development with this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-aminospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B1682088.png)